2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid
Overview
Description
“2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid” is a complex organic compound. The core structure of this compound is a 2-azabicyclo[2.2.1]heptane . This bicyclic structure is a key component in many biologically active compounds and has been the subject of extensive research .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]heptane consists of a seven-membered ring fused with a two-membered ring . The seven-membered ring contains a nitrogen atom . The exact structure of “2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid” would include additional functional groups attached to this core structure.Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 2-azabicyclo[2.2.1]heptanes is a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction allows for the efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes from a broad array of substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid” would be influenced by the specific functional groups attached to the 2-azabicyclo[2.2.1]heptane core structure. For instance, the 2-azabicyclo[2.2.1]heptane itself has a molecular weight of 97.16 .Scientific Research Applications
Synthesis of Oxygenated 2-Azabicyclo [2.2.1]heptanes
This application involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes, which can be further functionalized to build up a library of bridged aza-bicyclic structures .
Asymmetric Synthesis
The compound has been used in novel asymmetric access and controlled formation of diazabicyclo[2.2.1]heptane core structures, which are interesting as core components of biologically active products .
Inhibitors of Rho-Associated Protein Kinase
Methods for preparing 2-azabicyclo [2.2.1]heptan-4-amine, which is found in synthetic compounds that are inhibitors of rho-associated protein kinase, have been described using this compound .
Future Directions
The synthesis and study of compounds based on the 2-azabicyclo[2.2.1]heptane structure is an active area of research . Future directions could include the development of new synthetic methods, the exploration of different functional groups, and the investigation of the biological activity of these compounds .
properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-13(16)11-3-1-2-4-12(11)14-8-9-5-6-10(14)7-9/h1-4,9-10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVCRPQMNEQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C3=CC=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-Azabicyclo[2.2.1]heptan-2-yl}benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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